

Application Notes and Protocols for Studying Cohesin Acetylation with NCC-149

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Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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Introduction

Cohesin is a critical protein complex that plays a central role in sister chromatid cohesion, DNA repair, and the regulation of gene expression through the formation of chromatin loops. The dynamic regulation of cohesin's function is partly controlled by post-translational modifications, with acetylation of the SMC3 subunit being a key regulatory step. This acetylation is mediated by acetyltransferases such as ESCO1 and ESCO2, and reversed by histone deacetylase 8 (HDAC8). Dysregulation of cohesin acetylation has been implicated in various diseases, including cancer and developmental disorders known as cohesinopathies.

NCC-149 is a potent and selective small molecule inhibitor of HDAC8. By inhibiting HDAC8, **NCC-149** provides a valuable tool for studying the dynamics and functional consequences of cohesin acetylation. These application notes provide detailed protocols and data for utilizing **NCC-149** to investigate cohesin acetylation and its downstream effects in cellular contexts.

Data Presentation

NCC-149 Inhibitory Activity and Selectivity

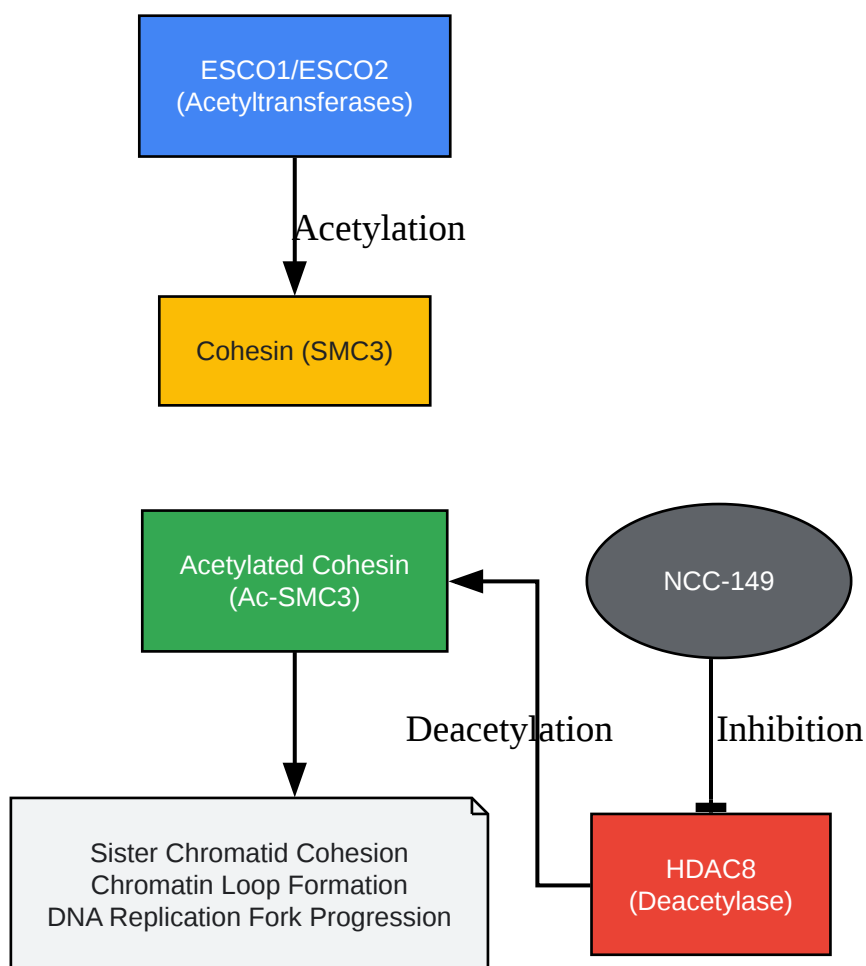
Parameter	Value	Target(s)	Notes
IC50	70 nM	HDAC8	Demonstrates potent inhibition of HDAC8 enzymatic activity.
Selectivity	>70-fold vs. HDAC6	HDAC6	Exhibits high selectivity for HDAC8 over other HDAC isoforms.
Selectivity	No activity vs. HDAC1/2	HDAC1, HDAC2	Does not enhance the acetylation of H3K9, a known substrate of HDAC1 and HDAC2, indicating selectivity against these class I HDACs.[1]

Cellular Effects of NCC-149 on Cohesin Acetylation and Cell Fate

Cell Line	Treatment	Effect on Acetyl-SMC3	Downstream Consequences
HeLa	Dose-dependent concentrations of NCC-149	Increased levels of acetylated cohesin (SMC3).[1]	Inhibition of HDAC8 by NCC-149 and its derivatives leads to a dose-dependent increase in the acetylation of the cohesin subunit SMC3, confirming target engagement in a cellular context.[1]
P19 Cells	2.5 and 5 μ M for 24 hours	Not directly measured	Leads to cell growth retardation by inducing G2/M phase arrest.[2]
P19 Cells	5 and 20 μ M for 24 hours	Not directly measured	Downregulates cell proliferation.[2]

Signaling Pathways and Experimental Workflows

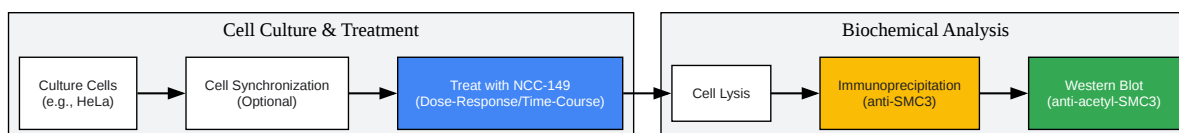
Cohesin Acetylation Cycle and the Effect of NCC-149



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Caption: The cohesin acetylation cycle is regulated by ESCO1/2 and HDAC8. **NCC-149** inhibits HDAC8, leading to an accumulation of acetylated cohesin and promoting its cellular functions.

Experimental Workflow for Analyzing Cohesin Acetylation



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Caption: Workflow for assessing the effect of **NCC-149** on cohesin acetylation, from cell culture and treatment to biochemical analysis.

Experimental Protocols

Protocol 1: In Vitro HDAC8 Activity Assay

This protocol is for determining the IC₅₀ of **NCC-149** against purified HDAC8 enzyme.

Materials:

- Recombinant human HDAC8 enzyme
- HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
- **NCC-149** stock solution (in DMSO)
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of **NCC-149** in Assay Buffer.
- In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted **NCC-149** or DMSO (vehicle control), and 20 µL of recombinant HDAC8 enzyme.
- Incubate for 15 minutes at 37°C.
- Add 10 µL of the HDAC8 fluorogenic substrate to each well to initiate the reaction.
- Incubate for 60 minutes at 37°C.

- Stop the reaction by adding 20 μ L of the developer solution.
- Incubate for 15 minutes at 37°C.
- Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each concentration of **NCC-149** and determine the IC50 value by non-linear regression analysis.

Protocol 2: Analysis of Cellular Cohesin (SMC3) Acetylation by Western Blot

This protocol details the treatment of cells with **NCC-149** and subsequent analysis of SMC3 acetylation.

Materials:

- HeLa cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **NCC-149** stock solution (in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-SMC3

- Mouse anti-acetyl-SMC3 (Lys105/106)
- Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed HeLa cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of **NCC-149** (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-acetyl-SMC3 and anti- β -actin) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Detect the chemiluminescent signal using an imaging system.
- Strip the membrane and re-probe with the anti-SMC3 antibody to determine total SMC3 levels.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the acetyl-SMC3 signal to the total SMC3 signal and then to the loading control (β -actin).
 - Plot the fold change in acetyl-SMC3 relative to the vehicle control for each **NCC-149** concentration.

Protocol 3: Immunoprecipitation of Acetylated SMC3

This protocol is for enriching acetylated SMC3 from cell lysates.

Materials:

- Cell lysate (prepared as in Protocol 2)
- Anti-SMC3 antibody
- Protein A/G agarose beads
- IP lysis buffer (non-denaturing)
- Wash buffer
- Elution buffer (e.g., Laemmli buffer)

Procedure:

- Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge and collect the supernatant.
- Incubate the pre-cleared lysate with the anti-SMC3 antibody overnight at 4°C with gentle rotation.
- Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- Collect the beads by centrifugation and wash them several times with wash buffer.
- Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
- Analyze the eluate by western blotting using an anti-acetyl-SMC3 antibody.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of **NCC-149**.

Materials:

- Cells of interest
- 96-well plates
- Complete culture medium
- **NCC-149** stock solution (in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.

- Treat the cells with a range of **NCC-149** concentrations.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

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References

- 1. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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